molecular formula C8H4Br2ClFO B2837964 3-Bromo-6-chloro-2-fluorophenacyl bromide CAS No. 1807121-46-5

3-Bromo-6-chloro-2-fluorophenacyl bromide

Cat. No.: B2837964
CAS No.: 1807121-46-5
M. Wt: 330.38
InChI Key: VLRDFOBVZMPTTH-UHFFFAOYSA-N
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Description

Significance of Alpha-Haloketones as Versatile Synthetic Intermediates

Alpha-haloketones, including phenacyl bromides, are highly valued as versatile synthetic intermediates in organic chemistry. Their importance stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. This arrangement facilitates a wide range of reactions with nucleophiles, making them ideal starting materials for constructing more complex molecular architectures.

One of the most prominent applications of α-haloketones is in the synthesis of heterocycles. For instance, they are key precursors for preparing a variety of five- and six-membered heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms. Reactions of phenacyl bromides with compounds like phenyl thiourea (B124793) can yield thiazole (B1198619) derivatives, while reactions with ortho-phenylenediamines can produce pyrazine derivatives. researchgate.netossila.com These heterocyclic cores are prevalent in many biologically active molecules and pharmaceutical agents. researchgate.net The reactivity of α-haloketones makes them indispensable in multicomponent reactions, which are efficient processes where multiple reactants combine in a single step to form a complex product. nih.govresearchgate.net

The Role of Polyhalogenation (Bromine, Chlorine, Fluorine) in Modulating Molecular Reactivity

The introduction of multiple halogen atoms (polyhalogenation) onto a molecule, such as the bromine, chlorine, and fluorine in 3-Bromo-6-chloro-2-fluorophenacyl bromide, profoundly influences its reactivity. The nature and position of each halogen atom can be used to fine-tune the electronic properties and steric environment of the molecule, thereby directing the course of chemical reactions.

The reactivity of carbon-halogen bonds generally follows the trend of their bond dissociation energies: C-I > C-Br > C-Cl > C-F. This differential reactivity allows for chemoselective transformations, where one halogen can be selectively targeted for reaction while others remain intact. This principle is fundamental in designing multi-step synthetic sequences.

Furthermore, halogens on an aromatic ring act as directing groups in electrophilic aromatic substitution reactions and can modulate the reactivity of the entire molecule. The specific substitution pattern on the phenyl ring of this compound creates a unique electronic landscape that can be exploited for selective functionalization. The presence of multiple halogens makes these compounds valuable building blocks for creating complex, highly substituted aromatic systems.

Overview of this compound within Contemporary Organic Synthesis and Chemical Biology Tool Development

This compound, also known by its IUPAC name 2-Bromo-1-(3-bromo-6-chloro-2-fluorophenyl)ethanone, is a specialized reagent that combines the reactive features of an α-bromoketone with a polyhalogenated aromatic ring. sigmaaldrich.com While specific, published research on this exact compound is limited, its structure suggests significant potential as a precursor in organic synthesis and for the development of chemical biology tools.

Based on the known reactivity of similar halogenated phenacyl bromides, this compound is an excellent candidate for synthesizing complex, halogenated heterocyclic structures. ossila.commyskinrecipes.com For example, it could be used to create novel thiazole, pyrazine, or other heterocyclic derivatives with a unique substitution pattern, which could then be screened for biological activity. ossila.com

In the realm of chemical biology, molecules like this can be used to develop chemical probes. These tools are designed to interact with biological targets in a specific manner to study cellular processes. The different halogens on the aromatic ring could serve as handles for further chemical modification, allowing for the attachment of fluorescent tags, affinity labels, or other reporter groups. The inherent reactivity of the α-bromoketone moiety can be used to form covalent bonds with specific amino acid residues in proteins, enabling its use as a targeted inhibitor or for activity-based protein profiling.

The table below summarizes the key properties of this compound.

PropertyValue
CAS Number 1807121-46-5
Molecular Formula C8H4Br2ClFO
Molecular Weight 330.38 g/mol
IUPAC Name 2-bromo-1-(3-bromo-6-chloro-2-fluorophenyl)ethan-1-one
Synonym 2-Bromo-1-(3-bromo-6-chloro-2-fluorophenyl)ethanone
Physical Form Solid

The synthesis of phenacyl bromides typically involves the bromination of the corresponding acetophenone (B1666503). For instance, the general synthesis of phenacyl bromide itself can be achieved by reacting acetophenone with bromine, often in the presence of a catalyst like aluminum chloride. orgsyn.org Similarly, substituted phenacyl bromides are prepared from appropriately substituted acetophenones. chemicalbook.com

The diverse reactivity offered by its functional groups makes this compound a promising, though currently underexplored, building block for advancing organic synthesis and creating novel tools for chemical biology research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(3-bromo-6-chloro-2-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClFO/c9-3-6(13)7-5(11)2-1-4(10)8(7)12/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRDFOBVZMPTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)CBr)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 6 Chloro 2 Fluorophenacyl Bromide

Strategies for Regioselective Bromination of Substituted Acetophenones

The final step in the synthesis of 3-Bromo-6-chloro-2-fluorophenacyl bromide is the introduction of a bromine atom to the carbon alpha to the carbonyl group of the precursor, 1-(3-bromo-6-chloro-2-fluorophenyl)ethanone. This transformation, known as alpha-bromination, is a critical reaction in organic synthesis as the resulting α-bromo ketones are versatile intermediates for various biologically active compounds. lookchem.com

Direct alpha-bromination is the most common method for preparing α-bromo ketones. The reaction typically proceeds through an enol or enolate intermediate.

Acid-Catalyzed Bromination: In the presence of an acid catalyst, ketones undergo tautomerization to form an enol. libretexts.org This enol, a nucleophilic species, then reacts with an electrophilic bromine source like molecular bromine (Br₂) or N-Bromosuccinimide (NBS). libretexts.orgpressbooks.pub The reaction rate is dependent on the concentration of the ketone and the acid but is independent of the halogen concentration, indicating that the rate-determining step is the formation of the enol. pressbooks.pub Various acids, such as p-toluenesulfonic acid (PTSA) and sulfuric acid, can be employed. lookchem.comscirp.org The use of bromine in acetic acid is a common laboratory practice for this transformation. libretexts.org

Brominating Agents: A variety of brominating agents have been developed to improve selectivity and safety compared to molecular bromine. nih.gov N-Bromosuccinimide (NBS) is a popular and superior reagent for alpha-bromination, often used in conjunction with a catalyst like acidic aluminum oxide (Al₂O₃) or PTSA. scirp.orgnih.govresearchgate.net Other reagents include:

Bromodimethylsulfonium Bromide (BDMS) researchgate.net

Pyridine hydrobromide perbromide researchgate.net

Electrochemical methods generating bromonium ions in situ from salts like ammonium (B1175870) bromide (NH₄Br) lookchem.comrsc.org

The choice of brominating agent and catalyst can significantly influence the reaction's outcome, particularly in preventing undesired side reactions such as dibromination or aromatic ring bromination. researchgate.net For a substrate like 1-(3-bromo-6-chloro-2-fluorophenyl)ethanone, which already possesses a deactivated aromatic ring, side-chain bromination is generally favored over further ring substitution. lookchem.comgoogle.com

While direct bromination is prevalent, indirect methods can also be employed to synthesize α-haloketones.

Halogen Exchange: One such method is halogen exchange, or the Finkelstein reaction. For instance, an α-fluoroacetophenone can be synthesized from the corresponding α-bromoacetophenone by reaction with a fluoride (B91410) source like potassium fluoride (KF) in a suitable solvent such as dimethylformamide (DMF). While this example illustrates a bromo-to-fluoro conversion, the reverse (fluoro-to-bromo) is less common but conceptually possible under specific conditions.

Routes via Diazo Ketones: Another indirect pathway involves the synthesis of α-diazo ketones. These compounds can be prepared from α-bromoacetates through treatment with reagents like N,N'-ditosylhydrazine. organic-chemistry.org While this is more commonly applied to esters, similar chemistry can be adapted for ketones. The resulting α-diazo ketone could then potentially be converted to the α-bromo ketone, though this is a more circuitous route than direct bromination.

Incorporation of Chlorine and Fluorine Substituents on the Aromatic Ring

The synthesis of the required precursor, 1-(3-bromo-6-chloro-2-fluorophenyl)ethanone, necessitates the presence of three different halogen atoms on the phenyl ring in a specific orientation. This is typically achieved through pre-functionalization of the aromatic starting material before the introduction of the acetyl group.

The most straightforward approach to synthesizing the target acetophenone (B1666503) precursor is to begin with an aromatic compound that already contains the desired halogen substitution pattern. A plausible synthetic route would involve the Friedel-Crafts acylation of a pre-functionalized benzene (B151609) derivative, such as 1-bromo-4-chloro-2-fluorobenzene.

The Friedel-Crafts reaction involves treating the aromatic compound with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). google.com The acetyl group will be directed to the position ortho to the fluorine atom and meta to the bromine and chlorine atoms, yielding the desired 1-(3-bromo-6-chloro-2-fluorophenyl)ethanone. The synthesis of the starting material, 1-bromo-4-chloro-2-fluorobenzene, would itself involve a multi-step synthesis using standard aromatic substitution reactions.

Introducing halogen substituents directly onto a pre-existing acetophenone ring is more challenging due to the directing effects of the acetyl group, which is a deactivating, meta-directing group for electrophilic aromatic substitution (SₑAr). nih.gov However, modern synthetic methods offer strategies for directed C-H functionalization.

Electrophilic halogenation of a substituted acetophenone would require careful selection of reagents and conditions to overcome the inherent directing effects and achieve the desired regioselectivity. researchgate.netglobethesis.com For example, to synthesize the precursor from 2-fluoro-6-chloroacetophenone, a regioselective bromination of the aromatic ring at the C3 position would be required. This can be difficult as the acetyl group directs meta (to C4) and the existing halogens also influence the position of the incoming electrophile. google.com Therefore, pre-functionalization of the aromatic precursor is generally the more efficient and controllable strategy.

Optimization of Reaction Conditions for Enhanced Yield, Selectivity, and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final this compound, primarily during the alpha-bromination step. Key parameters that are manipulated include the choice of solvent, catalyst, temperature, reaction time, and the molar ratio of reactants.

Effect of Reaction Parameters: Studies on the alpha-bromination of acetophenones have shown that parameters such as temperature, bromine molar ratio, and reaction time have a pronounced effect on the reaction yield. akjournals.com

Temperature: Increasing the temperature can increase the reaction rate, but excessively high temperatures may lead to the formation of by-products. researchgate.net For example, in one study, 90°C was found to be the optimal temperature for the bromination of 4-chloroacetophenone. researchgate.net

Molar Ratio: The stoichiometry of the brominating agent is critical. Using a slight excess of the brominating agent often ensures complete conversion of the starting material. However, a large excess can lead to the formation of di-brominated products. akjournals.comresearchgate.net An optimal molar ratio of 1.5 for bromine was identified in a continuous flow process. akjournals.com

Reaction Time: Sufficient reaction time is needed for the reaction to go to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can determine the optimal duration. researchgate.net In one study, the highest yield was achieved after 3 hours; longer times led to a decrease in yield and an increase in by-products. researchgate.net

Catalyst and Solvent: The choice of catalyst and solvent system is also vital. Acidic catalysts like Al₂O₃ can enhance the formation of the enol intermediate, leading to better yields of the α-brominated product compared to neutral catalysts. nih.gov The solvent can also influence the reaction pathway; for instance, using methanol (B129727) as a solvent favors α-bromination, whereas acetonitrile (B52724) can promote nuclear bromination for certain activated substrates. nih.gov

The tables below, based on data from studies on acetophenone bromination, illustrate the impact of optimizing various reaction conditions.

Table 1: Effect of Bromide Salt on Electrochemical α-Bromination Yield Data adapted from studies on acetophenone bromination. lookchem.com

Bromide SaltYield (%)
KBr73
NaBr74
NH₄Br80

Table 2: Optimization of Reaction Parameters in a Continuous Flow System Data derived from research on the α-bromination of acetophenone. akjournals.comresearchgate.net

ParameterRange StudiedOptimal ValueEffect on Yield
Temperature20 - 90 °C20 °CHigher temperatures increased by-products
Bromine Molar Ratio0.7 - 3.01.5Higher ratios led to di-bromination
Reaction Time10 - 60 s60 sShorter times resulted in incomplete conversion

By carefully controlling these parameters, the synthesis can be optimized to produce this compound with high yield, selectivity, and purity, minimizing the formation of impurities that can complicate purification. akjournals.com

Solvent Effects in Bromination Reactions

The choice of solvent plays a crucial role in the α-bromination of acetophenones, influencing reaction rates, yields, and the selectivity of the bromination process. The polarity and protic or aprotic nature of the solvent can affect the stability of intermediates and the solubility of reagents, such as N-bromosuccinimide (NBS), a common brominating agent.

Research on the α-bromination of acetophenone and its derivatives has shown that a variety of solvents can be employed, with differing outcomes. For instance, in the bromination of acetophenone using NBS and acidic aluminum oxide, methanol was found to provide a high yield of the α-bromo product. nih.gov In contrast, a study on the nuclear bromination of 4'-hydroxyacetophenone (B195518) found that acetonitrile gave the highest yield. nih.gov

The effect of the solvent is often linked to its ability to facilitate the formation of the enol or enolate intermediate, which is the nucleophilic species that reacts with the bromine source. Protic solvents like methanol and ethanol (B145695) can participate in hydrogen bonding and may stabilize the transition state, leading to higher yields in some cases. A study on the α-bromination of acetophenone showed that methanol provided an 89% yield, while ethanol gave a 74% yield. nih.gov Aprotic solvents like acetonitrile and dichloromethane (B109758) are also effective. In one study, dichloromethane was identified as the best choice for selective monobromination of 4-bromoacetophenone using NBS under microwave irradiation. Another study highlighted acetonitrile as a suitable solvent for the electroselective α-bromination of acetophenone. lookchem.com

The following interactive table summarizes the effect of different solvents on the yield of α-bromination of acetophenone from a study using N-bromosuccinimide and acidic Al2O3. nih.gov

SolventYield (%)
Methanol89
Ethanol74
Acetonitrile51
Tetrahydrofuran56
Dichloromethane44
Chloroform55
Water15

Catalyst Systems for Halogenation Control

Catalyst systems are critical for controlling the regioselectivity and efficiency of halogenation reactions, particularly in complex molecules like this compound. The catalyst can influence whether bromination occurs on the α-carbon of the acetyl group or on the aromatic ring.

Lewis Acid Catalysis: Lewis acids are commonly employed in halogenation reactions. They can activate the halogenating agent or the substrate. For instance, aluminum chloride (AlCl₃) is a classic Lewis acid used in Friedel-Crafts reactions and can also influence halogenation. In the context of α-bromination, Lewis acids can promote the formation of the enol form of the ketone, which then reacts with the brominating agent. Various Lewis acids such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and boron trifluoride etherate (BF₃·OEt₂) have been shown to be effective for the α-halogenation of ketones.

Brønsted Acid Catalysis: Brønsted acids, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA), are also effective catalysts for the α-bromination of ketones. rsc.org They function by protonating the carbonyl oxygen, which increases the acidity of the α-protons and facilitates the formation of the enol intermediate. An electrochemical method for α-bromination of acetophenone utilized a catalytic amount of H₂SO₄ as a supporting electrolyte. lookchem.com Microwave-assisted α-bromination of acetophenones with NBS has been efficiently catalyzed by p-toluenesulfonic acid.

Heterogeneous Catalysis: Solid-supported catalysts offer advantages in terms of ease of separation and potential for recycling. Acidic aluminum oxide (Al₂O₃) has been used as a catalyst for the regioselective monobromination of aralkyl ketones with N-bromosuccinimide. nih.gov The acidic nature of the Al₂O₃ is believed to enhance the formation of the enol and promote the release of the bromonium ion from NBS. nih.gov

Photoredox Catalysis: More recently, visible-light photoredox catalysis has emerged as a powerful tool for selective halogenation under mild conditions. While specific applications to this compound are not documented, this methodology offers potential for controlled halogenation of complex aromatic compounds.

The choice of catalyst is crucial for directing the bromination to the desired position. For the synthesis of this compound, a catalyst system that selectively promotes α-bromination over aromatic bromination is essential. The presence of multiple halogen substituents on the aromatic ring already deactivates it towards further electrophilic aromatic substitution, which aids in the selectivity of the α-bromination.

The following table provides a summary of various catalyst systems used for the α-bromination of acetophenones.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-Bromo-6-chloro-2-fluorophenacyl bromide, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would provide a complete picture of its molecular architecture.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aliphatic and aromatic protons. The aromatic region would feature two signals for the two protons on the benzene (B151609) ring, while the aliphatic region would show a single signal for the methylene (B1212753) (-CH₂-) protons.

The chemical shifts of these protons are influenced by the electronic effects of the surrounding substituents. The bromine, chlorine, and fluorine atoms, being electronegative, will deshield the aromatic protons, causing their signals to appear at a lower field. libretexts.org Similarly, the bromine atom attached to the methylene group will also cause a significant downfield shift for these aliphatic protons. docbrown.info

The fluorine atom will induce spin-spin coupling with the adjacent aromatic proton, leading to a splitting of its signal into a doublet. The other aromatic proton would likely appear as a doublet as well, due to coupling with the first aromatic proton. The methylene protons, being chemically equivalent, are expected to produce a singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic H7.2 - 7.8Doublet of doubletsJ(H-H) ≈ 8-9 Hz, J(H-F) ≈ 6-8 Hz
Aromatic H7.0 - 7.6DoubletJ(H-H) ≈ 8-9 Hz
Aliphatic -CH₂-4.4 - 4.8SingletN/A

Note: The predicted chemical shifts are relative to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

The proton-decoupled ¹³C NMR spectrum of this compound is anticipated to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom. pressbooks.pub

The carbonyl carbon (C=O) is expected to be the most deshielded, appearing at the lowest field (highest ppm value). pressbooks.pub The aromatic carbons will resonate in the mid-field region, with their specific shifts being influenced by the attached halogen substituents. The carbon atom bonded to fluorine will exhibit a large C-F coupling constant. The aliphatic methylene carbon, being attached to a bromine atom, will appear at a higher field compared to the aromatic carbons but will be deshielded relative to a simple alkane. bhu.ac.in

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)188 - 195
Aromatic C-F155 - 160 (doublet, ¹JCF)
Aromatic C-Cl130 - 135
Aromatic C-Br115 - 120
Aromatic C-H125 - 135
Aromatic C-H120 - 130
Aromatic C-C=O135 - 140
Aliphatic -CH₂-30 - 35

Note: The predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm.

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and analysis of fluorine-containing compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom attached to the aromatic ring.

The chemical shift of this fluorine atom is influenced by the other substituents on the ring. nih.gov The signal is expected to be split into a doublet of doublets due to coupling with the adjacent aromatic proton.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic F-110 to -130Doublet of doubletsJ(F-H) ≈ 6-8 Hz

Note: The predicted chemical shifts are typically referenced to CFCl₃ at 0.00 ppm.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between the two aromatic protons, showing a cross-peak between their respective signals. sdsu.edu This would confirm their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the proton signals with the signals of the carbons to which they are directly attached. sdsu.edu This would allow for the definitive assignment of the aromatic C-H carbons and the aliphatic -CH₂- carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This technique would be instrumental in piecing together the molecular framework. Key expected correlations would include:

The methylene protons showing a correlation to the carbonyl carbon and the adjacent aromatic carbon.

The aromatic protons showing correlations to neighboring carbons within the ring.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR and Raman spectra of this compound would be characterized by several key vibrational modes.

Carbonyl (C=O) Stretch: A strong absorption band in the IR spectrum is expected in the region of 1690-1710 cm⁻¹ for the carbonyl group of the ketone. vscht.cz The conjugation with the aromatic ring and the presence of electron-withdrawing halogens can influence the exact position of this band. nih.gov

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the aromatic ring. vscht.cz

Aliphatic C-H Stretch: Medium bands are anticipated just below 3000 cm⁻¹ for the symmetric and asymmetric stretching of the methylene (-CH₂-) group. vscht.cz

Aromatic C=C Stretch: Several bands of varying intensity are expected in the 1450-1600 cm⁻¹ region due to the C=C stretching vibrations within the benzene ring. vscht.cz

C-Halogen Stretches: The carbon-halogen stretching vibrations occur in the fingerprint region of the spectrum. The C-F stretch is typically found in the 1000-1400 cm⁻¹ range. The C-Cl stretch appears in the 600-800 cm⁻¹ region, and the C-Br stretch is observed at lower frequencies, typically between 500 and 600 cm⁻¹. nih.govresearchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupPredicted Vibrational Frequency (cm⁻¹)Technique
Aromatic C-H Stretch3050 - 3150IR, Raman
Aliphatic C-H Stretch2850 - 2960IR, Raman
Carbonyl (C=O) Stretch1690 - 1710IR (strong), Raman (medium)
Aromatic C=C Stretch1450 - 1600IR, Raman
C-F Stretch1000 - 1400IR, Raman
C-Cl Stretch600 - 800IR, Raman
C-Br Stretch500 - 600IR, Raman

Conformational Analysis via Vibrational Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. For a molecule like this compound, which has rotational freedom around the C(aryl)-C(carbonyl) and C(carbonyl)-C(α) single bonds, multiple conformers may exist. These different spatial arrangements can give rise to distinct vibrational frequencies.

The analysis of vibrational modes allows for the identification of characteristic stretching and bending frequencies. A non-linear molecule with N atoms, such as this one (N=16), possesses 3N-6 normal vibrational modes, resulting in 42 possible fundamental vibrations. wikipedia.orglibretexts.org Key vibrational modes expected for this compound would include:

Carbonyl (C=O) Stretching: This mode is typically a strong, sharp band in the IR spectrum. For α-haloketones, this band is expected in the range of 1700-1725 cm⁻¹, shifted to a higher frequency compared to a simple ketone due to the electron-withdrawing effect of the α-bromine.

Aromatic C-H and C=C Stretching: The substituted benzene ring will exhibit characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.

Carbon-Halogen Stretching: The various carbon-halogen bonds will have distinct stretching frequencies. The C-F stretch typically appears in the 1100-1250 cm⁻¹ range, while the C-Cl and aromatic C-Br bonds absorb in the 1000-1100 cm⁻¹ region. The aliphatic C-Br stretch is found at a lower frequency, generally between 500-600 cm⁻¹.

By carefully analyzing the spectra, potentially with the aid of computational methods like Density Functional Theory (DFT), it is possible to assign specific bands to the vibrational modes of different conformers. researchgate.net The relative intensities of these bands at varying temperatures can provide information about the thermodynamic stability and equilibrium populations of each conformer.

Table 1: Predicted Characteristic Vibrational Frequencies

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-HStretching3050 - 3150
Carbonyl (C=O)Stretching1700 - 1725
Aromatic C=CStretching1450 - 1600
Aryl C-FStretching1100 - 1250
Aryl C-ClStretching1000 - 1100
Aliphatic C-BrStretching500 - 600

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact molecular formula of a compound. The molecular formula for this compound is C₈H₄Br₂ClFO. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern for the molecular ion peak [M]⁺. docbrown.info

Calculating the theoretical exact mass for the most abundant isotopologue (C₈H₄⁷⁹Br₂³⁵ClFO) allows for direct comparison with the experimental value obtained from HRMS, thereby confirming the elemental composition.

Table 2: Theoretical Exact Mass Calculation

ElementIsotopeCountExact Mass (Da)Total Mass (Da)
Carbon¹²C812.00000096.000000
Hydrogen¹H41.0078254.031300
Bromine⁷⁹Br278.918337157.836674
Chlorine³⁵Cl134.96885334.968853
Fluorine¹⁹F118.99840318.998403
Oxygen¹⁶O115.99491515.994915
Total Exact Mass 327.830145

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation. For α-haloketones like this compound, a key fragmentation pathway is α-cleavage, where the bond adjacent to the carbonyl group breaks. youtube.com

Predicted major fragmentation pathways include:

Loss of the bromoacetyl group: Cleavage of the C(aryl)-C(carbonyl) bond can lead to the formation of a [C₇H₄Br₂ClFO]⁺ ion and a neutral ketene (B1206846) fragment.

Formation of the acylium ion: The most common fragmentation for this class of compounds is the cleavage of the Cα-C(carbonyl) bond, leading to the loss of a •CH₂Br radical and the formation of a resonance-stabilized 3-bromo-6-chloro-2-fluorobenzoyl cation ([C₇H₂BrClFO]⁺). This fragment would be expected to be a major peak in the spectrum.

Loss of halogens: Subsequent fragmentation could involve the loss of bromine or chlorine atoms from the aromatic ring or the loss of a neutral carbon monoxide (CO) molecule from the acylium ion.

The unique isotopic signatures of bromine and chlorine would be preserved in any fragments containing these atoms, aiding in the identification of the fragment's composition. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. slideshare.net For this compound, two main types of electronic transitions are expected:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the aromatic ring and the carbonyl group. These are typically high-intensity absorptions. For acetophenone (B1666503), a related compound, this transition occurs around 250 nm. studyraid.com

n → π* transitions: This involves the promotion of an electron from a non-bonding orbital (the lone pairs on the carbonyl oxygen) to a π* antibonding orbital of the carbonyl group. cutm.ac.in These transitions are of lower energy (occur at longer wavelengths, often >300 nm) and are typically much lower in intensity compared to π → π* transitions. cutm.ac.inresearchgate.net

The presence of multiple halogen substituents on the benzene ring, which act as auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to unsubstituted acetophenone. scholaris.ca The specific positions and intensities of the absorption maxima (λ_max) provide a characteristic signature of the molecule's conjugated system.

Table 3: Predicted Electronic Transitions

Transition TypeChromophoreExpected λmax Region (nm)Relative Intensity
π → πAromatic Ring / Carbonyl250 - 280High
n → πCarbonyl Group310 - 340Low

Theoretical and Computational Studies of 3 Bromo 6 Chloro 2 Fluorophenacyl Bromide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) serves as a powerful computational tool for examining the electronic structure and geometric parameters of molecules. Through DFT calculations, a detailed understanding of the molecule's stability, electron distribution, and orbital interactions can be achieved.

Geometry Optimization and Energetic Stability Analysis

The initial step in the computational analysis involves the geometry optimization of the 3-Bromo-6-chloro-2-fluorophenacyl bromide molecule. This process determines the lowest energy arrangement of the atoms in three-dimensional space, corresponding to the most stable conformation of the molecule. The optimization calculations yield crucial data on bond lengths, bond angles, and dihedral angles.

Currently, specific published data from DFT geometry optimization for this compound, including precise bond lengths and angles, are not available in the public domain. Such an analysis would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to provide the following illustrative data:

ParameterOptimized Value
C-C (Aromatic)~1.39 Å
C-Br(Value)
C-Cl(Value)
C-F(Value)
C=O(Value)
C-C (acyl)(Value)
C-Br (acyl)(Value)
C-C-C (Aromatic)~120°
O=C-C(Value)

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Nodal Properties)

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity.

A detailed FMO analysis for this compound would provide the following types of data, though specific values are not currently published:

Molecular OrbitalEnergy (eV)
HOMO(Value)
LUMO(Value)
HOMO-LUMO Gap(Value)

The nodal properties and spatial distribution of the HOMO and LUMO would reveal the primary sites for electrophilic and nucleophilic attack, respectively.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within the this compound molecule can be visualized using electrostatic potential (ESP) maps. These maps illustrate the charge distribution and are invaluable for predicting intermolecular interactions and the sites of electrophilic and nucleophilic attack. The red regions on an ESP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack.

An ESP map for this compound would likely show negative potential around the carbonyl oxygen and the halogen atoms due to their high electronegativity, and positive potential around the hydrogen atoms.

Quantum Chemical Descriptors and Reactivity Indices

To quantify the reactivity of this compound, various quantum chemical descriptors and reactivity indices can be calculated from the results of DFT computations. These parameters provide a more quantitative measure of the molecule's chemical behavior.

Global Reactivity Parameters (e.g., Chemical Hardness, Softness)

Global reactivity parameters are derived from the HOMO and LUMO energies and provide a general measure of the molecule's reactivity.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A higher value indicates greater reactivity.

Electronegativity (χ): The power of an atom to attract electrons to itself. It is calculated as -(EHOMO + ELUMO) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ² / (2η).

A table of calculated global reactivity parameters for this compound would be presented as follows, pending the availability of specific computational data:

ParameterFormulaValue
Chemical Hardness (η)(ELUMO - EHOMO) / 2(Value)
Chemical Softness (S)1 / η(Value)
Electronegativity (χ)-(EHOMO + ELUMO) / 2(Value)
Chemical Potential (μ)(Value)
Electrophilicity Index (ω)μ² / (2η)(Value)

Non-Linear Optical (NLO) Properties Prediction4.4.1. First-Order Hyperpolarizability (β) Calculations4.4.2. Dipole Moments and Polarizability Tensors

Further research and publication in the field of computational chemistry are required before a comprehensive article on the theoretical and computational aspects of this compound can be authored.

Chemical Reactivity and Reaction Mechanisms of 3 Bromo 6 Chloro 2 Fluorophenacyl Bromide

Nucleophilic Substitution Reactions at the Alpha-Bromine Center

The most prominent reaction pathway for 3-Bromo-6-chloro-2-fluorophenacyl bromide involves the nucleophilic substitution at the carbon atom bearing the bromine. This carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom itself. The bromine atom is an excellent leaving group, facilitating its displacement by a wide range of nucleophiles.

Copper-catalyzed arylation reactions of similar bromo-difluoro-acetamides with aryl boronic acids have been reported, suggesting that under appropriate catalytic conditions, the α-bromo group of this compound could potentially undergo arylation. mdpi.com

A significant application of α-haloketones like this compound is in the synthesis of various heterocyclic compounds. These reactions typically proceed via an initial nucleophilic substitution at the α-carbon, followed by an intramolecular cyclization and dehydration.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method that utilizes α-haloketones. The reaction of this compound with a thioamide, such as thioacetamide (B46855) or thiourea (B124793), is expected to yield a 2,4-disubstituted thiazole. nih.govossila.com The mechanism involves the initial S-alkylation of the thioamide by the phenacyl bromide, followed by cyclization and dehydration to form the thiazole ring.

Interactive Data Table: Expected Thiazole Synthesis

Reactant 1Reactant 2Expected Product
This compoundThioacetamide2-Methyl-4-(3-bromo-6-chloro-2-fluorophenyl)thiazole
This compoundThiourea2-Amino-4-(3-bromo-6-chloro-2-fluorophenyl)thiazole

Oxazoles: In a similar fashion, reaction with amides or nitriles can lead to the formation of oxazole (B20620) rings. For example, a reaction with a primary amide would proceed through N-alkylation followed by cyclization and dehydration. While less common than thiazole synthesis, various methods for synthesizing oxazoles from α-bromo ketones have been developed, including photoredox-catalyzed oxidative cyclization with amines. organic-chemistry.org

Thiadiazines: The synthesis of 1,3,4-thiadiazines can be achieved through the condensation of α-haloketones with thiosemicarbazide (B42300) or substituted thiocarbohydrazides. biointerfaceresearch.comresearchgate.net The reaction of this compound with a suitable hydrazine-based sulfur nucleophile would likely lead to the formation of a substituted 1,3,4-thiadiazine ring system. biointerfaceresearch.com

Reactions Involving the Carbonyl Group

The carbonyl group in this compound is also a site of reactivity, although it is generally less reactive towards nucleophiles than the α-carbon.

The carbonyl group can undergo condensation reactions with primary amines and hydrazines to form imines and hydrazones, respectively. These reactions typically require acidic or basic catalysis. For example, reaction with a primary amine would yield the corresponding N-substituted imine. Condensation with hydrazine (B178648) or substituted hydrazines would produce the corresponding hydrazone. These reactions are fundamental in the synthesis of various derivatives and more complex heterocyclic systems.

The ketone functionality can be reduced to a secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent is crucial, as stronger reducing agents like LiAlH₄ could potentially also reduce the carbon-halogen bonds. Sodium borohydride is generally a milder and more selective reagent for the reduction of ketones in the presence of alkyl halides. The expected product of such a reduction would be 2-bromo-1-(3-bromo-6-chloro-2-fluorophenyl)ethanol.

Aromatic Substitution and Functional Group Interconversions on the Halogenated Phenyl Ring

The phenyl ring of this compound is substituted with three halogen atoms (bromo, chloro, and fluoro) and an electron-withdrawing acyl group. This substitution pattern renders the aromatic ring highly electron-deficient and deactivated towards electrophilic aromatic substitution reactions. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation are unlikely to occur under standard conditions.

Conversely, the electron-deficient nature of the ring might suggest the possibility of nucleophilic aromatic substitution (SNAr). However, for an SNAr reaction to proceed, there typically needs to be a good leaving group (like a halogen) positioned ortho or para to a strong electron-withdrawing group. While the acyl group is electron-withdrawing, the conditions required for SNAr are often harsh and could lead to competing reactions at the more reactive phenacyl bromide moiety. Therefore, selective functional group interconversions on the aromatic ring without affecting the side chain would be synthetically challenging.

Directed Ortho Metalation (DOM) Strategies Adjacent to Halogens

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. chem-station.comorganic-chemistry.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.org This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents with high regiocontrol. organic-chemistry.org

Halogens can serve as DMGs, with their directing ability influenced by their electronegativity and the presence of other substituents. In the case of this compound, the fluorine atom at the C2 position is the most powerful halogen for directing ortho-lithiation due to its high electronegativity, which increases the kinetic acidity of the adjacent protons. wikipedia.orguwindsor.ca

The interaction between the heteroatom of the DMG and the lithium base favors deprotonation at the sterically accessible adjacent position. chem-station.com For the title compound, lithiation would be expected to occur primarily at the C1 position, ortho to the fluorine atom. The resulting aryllithium species is a versatile intermediate for the introduction of new functional groups at a specific position on the aromatic ring.

Interactive Table: Plausible Directed Ortho Metalation of this compound

Directing GroupPredicted Site of MetalationSubsequent Electrophile (Example)Potential Product
2-FluoroC1CO₂3-Bromo-6-chloro-2-fluoro-1-carboxy-phenacyl bromide
2-FluoroC1(CH₃)₃SiCl3-Bromo-6-chloro-2-fluoro-1-(trimethylsilyl)phenacyl bromide
6-ChloroC5DMF3-Bromo-6-chloro-2-fluoro-5-formylphenacyl bromide

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The substituted phenyl ring of this compound contains two potential sites for palladium-catalyzed cross-coupling: the C-Br bond at C3 and the C-Cl bond at C6. In palladium catalysis, the reactivity of aryl halides in the crucial oxidative addition step generally follows the trend I > Br > OTf > Cl. nrochemistry.com Consequently, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization at the C3 position under carefully controlled conditions. researchgate.net

Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgwikipedia.org The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium(II) center, and reductive elimination to form the product and regenerate the Pd(0) catalyst. chemrxiv.orgnih.gov

For this compound, a Suzuki-Miyaura reaction would selectively occur at the C3-Br bond to yield a biaryl or vinyl-substituted product, leaving the C-Cl and C-F bonds intact.

Interactive Table: Typical Conditions for Suzuki-Miyaura Coupling

ComponentExamplesRole in Reaction
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Catalyzes the C-C bond formation
LigandPPh₃, P(t-Bu)₃, SPhos, XPhosStabilizes and activates the palladium catalyst
Boron ReagentArylboronic acids, vinylboronic estersProvides the nucleophilic carbon partner
BaseK₂CO₃, Cs₂CO₃, K₃PO₄, NaOHActivates the boron reagent for transmetalation
SolventToluene, Dioxane, DMF, Water mixturesSolubilizes reactants and facilitates the reaction

Sonogashira Reaction

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. wikipedia.orgorganic-chemistry.org The mechanism involves two interconnected catalytic cycles. libretexts.org In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper acetylide intermediate. The copper cycle facilitates the formation of this copper acetylide from the terminal alkyne. nrochemistry.com

Selective coupling at the C3-Br bond of this compound with a terminal alkyne would produce a 3-alkynyl-substituted phenacyl bromide derivative.

Interactive Table: Typical Conditions for Sonogashira Coupling

ComponentExamplesRole in Reaction
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂Main catalyst for the cross-coupling cycle
Copper(I) Co-catalystCuICo-catalyst, forms the reactive copper acetylide
LigandPPh₃, P(t-Bu)₃Stabilizes the palladium catalyst
BaseTriethylamine (Et₃N), Diisopropylamine (DIPA)Acts as base and often as the solvent
SolventTHF, DMFCo-solvent if needed

Heck Reaction

The Mizoroki-Heck reaction forms a substituted alkene by coupling an unsaturated halide with an alkene under the action of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond. nih.gov A subsequent β-hydride elimination step releases the final product and generates a palladium-hydride species, from which the Pd(0) catalyst is regenerated by the base. youtube.com

This reaction would allow for the introduction of a vinyl group at the C3 position of the title compound by reacting it with an appropriate alkene.

Interactive Table: Typical Conditions for Heck Reaction

ComponentExamplesRole in Reaction
Palladium CatalystPd(OAc)₂, PdCl₂Catalyzes the vinylation of the aryl halide
LigandPPh₃, P(o-tol)₃, BINAPModifies the electronic and steric properties of the catalyst
AlkeneStyrene, Acrylates, EthyleneThe vinylating agent
BaseEt₃N, K₂CO₃, NaOAcNeutralizes the generated HX and regenerates the catalyst
SolventDMF, Acetonitrile (B52724), TolueneReaction medium

Mechanistic Investigations of Complex Transformations

The multiple reactive sites in this compound make it a candidate for complex transformations, such as domino reactions and intramolecular cyclizations, which allow for the rapid construction of complex molecular architectures. scholaris.ca

Domino reactions, also known as cascade or tandem reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. researchgate.net This approach is highly efficient for building molecular complexity from simple starting materials. rwth-aachen.de

A hypothetical domino reaction involving this compound could be initiated by a palladium-catalyzed cross-coupling at the C3-Br position, followed by an intramolecular reaction. For instance, a Sonogashira coupling could introduce an alkynyl group containing a nucleophile. This nucleophile could then attack the electrophilic carbonyl carbon or the α-carbon of the phenacyl bromide moiety in a subsequent cyclization step, potentially catalyzed by the same palladium complex or another reagent in the pot. Such a sequence could lead to the formation of complex heterocyclic systems like substituted indanones or other fused ring structures. bath.ac.uk The mechanism would involve the standard steps of the initial cross-coupling, followed by an intramolecular nucleophilic attack. researchgate.net

The phenacyl bromide portion of the molecule is a key functional group for initiating intramolecular cyclization. researchgate.net Following a primary reaction, such as a cross-coupling that introduces a suitable tethered functional group, the α-bromo ketone can readily participate in cyclization. divyarasayan.org

For example, if a Suzuki-Miyaura reaction is used to introduce a 2-aminophenyl group at the C3 position, the resulting intermediate would possess a nucleophilic amine positioned to attack the electrophilic α-carbon of the phenacyl bromide. This would lead to an intramolecular SN2 reaction, resulting in the formation of a seven-membered heterocyclic ring. The pathway for such a cyclization is generally favored when it leads to the formation of five- or six-membered rings, but other ring sizes are also possible depending on the substrate's geometry. nih.gov The mechanism involves the nucleophilic displacement of the bromide by the tethered nucleophile, a fundamental process in the synthesis of a vast array of heterocyclic compounds. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Precursor for Complex Heterocyclic Architectures

The presence of an α-bromoketone functional group in 3-Bromo-6-chloro-2-fluorophenacyl bromide makes it an ideal starting material for the synthesis of a wide variety of heterocyclic compounds. This reactivity is particularly exploited in cyclization reactions to form intricate ring systems.

Synthesis of Thiazole-Based Hybrid Systems through Hantzsch-Thiazole Cyclization

The Hantzsch thiazole (B1198619) synthesis is a classic and widely utilized method for the formation of thiazole rings. nih.govnih.gov This reaction involves the cyclization of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793) or thiosemicarbazide (B42300). nih.govacs.org In this context, this compound can react with various thioamides to yield highly substituted thiazole derivatives. acs.org

The reaction mechanism proceeds through the initial formation of an intermediate by the nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the bromine atom of the phenacyl bromide. This is followed by an intramolecular cyclization and dehydration to afford the final thiazole ring. The substituents on the phenyl ring of this compound are carried through the synthesis, resulting in thiazoles with a unique electronic and steric profile. These halogenated thiazole derivatives are of significant interest in medicinal chemistry due to their potential biological activities. nih.govacs.org

Construction of Fused Ring Systems and Spiroheterocycles

The reactivity of this compound extends beyond the synthesis of simple thiazoles to the construction of more complex fused ring systems and spiroheterocycles. The α-bromoketone moiety can participate in a variety of annulation reactions, where a new ring is fused onto the existing aromatic scaffold. While specific examples utilizing this compound are not extensively documented, the general reactivity of phenacyl bromides suggests its potential in such transformations. These reactions could involve multi-step sequences or one-pot procedures to generate polycyclic structures with potential applications in materials science and pharmacology.

Scaffold for Novel Chemical Probes and Reagents

The electrophilic nature of the α-carbon in this compound makes it a suitable scaffold for the development of novel chemical probes and reagents. The introduction of specific functionalities through derivatization of the phenacyl bromide moiety can lead to molecules with tailored properties for various applications.

Development of Fluorescent Probes via Derivatization

While direct derivatization of this compound into fluorescent probes is not widely reported, its structural features are amenable to such modifications. The synthesis of fluorescent probes often involves the incorporation of a fluorophore onto a recognition unit. The phenacyl bromide can be reacted with various nucleophiles, including those containing a fluorophore, to generate new fluorescent compounds. The highly substituted phenyl ring could also influence the photophysical properties of the resulting probe, potentially leading to new sensors with unique detection capabilities.

Reagents for Chemical Biology Applications

Phenacyl bromides are known to be reactive towards nucleophilic residues in biomolecules, such as cysteine and histidine in proteins. This reactivity can be harnessed for applications in chemical biology, including protein modification and the development of enzyme inhibitors. Although specific studies involving this compound in this context are limited, its potential as a reagent for covalent labeling of proteins or as a warhead for targeted inhibitors can be inferred from the known reactivity of this class of compounds. Such reagents are valuable tools for studying protein function and for the development of new therapeutic agents.

Advanced Intermediates in Multi-Step Synthesis Programs

Due to its versatile reactivity, this compound is a valuable intermediate in multi-step synthesis programs. researchgate.net It can be used to introduce the 3-bromo-6-chloro-2-fluorophenacyl group into a larger molecule, which can then be further elaborated to afford complex target structures. Its utility as a building block is evident in synthetic routes where the α-bromoketone functionality allows for the formation of key carbon-carbon or carbon-heteroatom bonds. The presence of multiple halogen atoms also provides handles for further transformations, such as cross-coupling reactions, to build molecular complexity. researchgate.net

Below is a table summarizing the potential applications of this compound based on its chemical properties.

Application Area Specific Role of this compound Relevant Reaction Types
Heterocyclic Synthesis Key precursor for thiazoles and other heterocycles.Hantzsch-Thiazole Cyclization, Annulation Reactions.
Materials Science Scaffold for novel functional materials.Derivatization to introduce photophysical or electronic properties.
Chemical Biology Potential reagent for protein modification and inhibition.Covalent labeling of nucleophilic amino acid residues.
Organic Synthesis Versatile intermediate for complex molecule synthesis.Introduction of the 3-bromo-6-chloro-2-fluorophenacyl moiety.

Building Blocks for Libraries of Analogs

This compound is a highly functionalized building block valuable in the field of medicinal chemistry and drug discovery, particularly for the generation of diverse molecular libraries. The strategic placement of three different halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring, combined with the reactive α-bromoketone moiety, provides a versatile scaffold for the synthesis of a wide array of analogs through various chemical transformations.

The phenacyl bromide core is a well-established precursor for the synthesis of numerous heterocyclic compounds, which are prevalent structures in pharmacologically active molecules. nih.govresearchgate.net The α-bromo ketone is a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity allows for the introduction of diverse functional groups at this position. For instance, reaction with thioureas or thioamides leads to the formation of substituted thiazoles, a common motif in many drug candidates. Similarly, reactions with amines, phenols, and other nucleophiles can yield a variety of α-substituted ketones, which can then be further modified or cyclized.

The multi-halogenated phenyl ring offers additional opportunities for diversification. The bromine and chlorine atoms can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, at specific positions on the aromatic ring. This capability is crucial for exploring the structure-activity relationships (SAR) of a lead compound, as even minor modifications to the aromatic core can significantly impact its biological activity.

The fluorine atom, while generally less reactive in cross-coupling reactions, plays a significant role in modulating the physicochemical properties of the resulting analogs. The introduction of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity by altering the electronic properties of the molecule.

In the context of diversity-oriented synthesis (DOS), where the goal is to create structurally diverse and complex molecules from a common starting material, this compound serves as an excellent starting point. mdpi.com Its multiple reactive sites allow for a combinatorial approach, where different reaction partners can be systematically introduced to generate a large library of analogs. This approach accelerates the drug discovery process by providing a broad range of compounds for high-throughput screening.

The general synthetic utility of substituted acetophenones and their derivatives as precursors for creating libraries of natural product analogs has been well-documented. mdpi.com By applying similar synthetic strategies, this compound can be used to generate novel analogs of known bioactive scaffolds, such as flavones, coumarins, and chalcones. mdpi.com

Components for Non-Linear Optical Materials Research

The unique electronic and structural features of this compound make it an interesting candidate for research in the field of non-linear optical (NLO) materials. Organic NLO materials are of great interest for applications in photonics and optoelectronics, such as optical switching, frequency conversion, and data storage. researchgate.netjhuapl.eduresearchgate.net The NLO response of an organic molecule is largely determined by its molecular structure, particularly the presence of a π-conjugated system and the nature of any electron-donating and electron-withdrawing groups.

The phenyl ring of this compound, substituted with three different halogen atoms, possesses a unique electronic profile. Halogens are generally considered to be electron-withdrawing groups, and their presence can significantly influence the distribution of electron density within the molecule. This can lead to a large molecular hyperpolarizability (β), which is a key factor for second-order NLO activity.

Research has shown that the presence of a bromo substituent, in particular, can be highly beneficial for enhancing the NLO properties of organic materials. researchgate.netrsc.org Bromo-substituted compounds have been found to exhibit improved molecular hyperpolarizabilities and are more likely to crystallize in non-centrosymmetric space groups, a prerequisite for second-harmonic generation (SHG) in the solid state. researchgate.net Furthermore, the introduction of bromine can improve the transparency and thermal stability of the material. researchgate.netresearchgate.net

The combination of bromine, chlorine, and fluorine on the same aromatic ring in this compound presents a unique case for studying the synergistic effects of multiple halogen substitutions on NLO properties. The varying electronegativities and sizes of these halogens can lead to a complex interplay of inductive and resonance effects, which can be fine-tuned to optimize the NLO response. pressbooks.pub

The study of molecules like this compound and its derivatives could provide valuable insights into the structure-property relationships of halogenated organic NLO materials, potentially leading to the development of new materials with enhanced performance for advanced photonic applications. nih.gov

Synthesis and Investigation of 3 Bromo 6 Chloro 2 Fluorophenacyl Bromide Derivatives

Structural Modification Strategies

The structural modification of 3-Bromo-6-chloro-2-fluorophenacyl bromide can be approached in two primary ways: by altering the phenacyl moiety or by varying the halogenation pattern on the aromatic ring. These modifications allow for the fine-tuning of the molecule's steric and electronic properties.

The reactivity of phenacyl halides is largely dictated by the nature of the halogen at the alpha-position to the carbonyl group. While the parent compound is a phenacyl bromide, analogous structures with different halogens can be synthesized to modulate reactivity. For instance, the corresponding phenacyl chloride would be expected to be less reactive towards nucleophiles, whereas a phenacyl iodide would be more reactive.

The synthesis of these analogues typically starts from the corresponding acetophenone (B1666503), 3'-Bromo-6'-chloro-2'-fluoroacetophenone. Halogenation at the alpha-carbon can be achieved using various reagents. For example, alpha-chlorination can be accomplished using sulfuryl chloride (SO₂Cl₂), while alpha-iodination can be performed using iodine in the presence of a base or an oxidizing agent.

Furthermore, the alpha-position can be functionalized with groups other than halogens. For example, nucleophilic substitution of the bromide with an azide (B81097) group can lead to the formation of an alpha-azido ketone, a precursor for the synthesis of various nitrogen-containing heterocycles.

Table 1: Examples of Phenacyl Moiety Modifications and Their Expected Reactivity

Alpha-Substituent General Synthetic Method Expected Relative Reactivity in Nucleophilic Substitution
-Br (Bromide)Bromination of the corresponding acetophenoneBaseline
-Cl (Chloride)Chlorination of the corresponding acetophenoneLower
-I (Iodide)Iodination of the corresponding acetophenone or Finkelstein reaction on the bromideHigher
-N₃ (Azide)Nucleophilic substitution with sodium azideVaries depending on the reaction
-OTs (Tosylate)Reaction of the alpha-hydroxy ketone with tosyl chlorideHigh

This table is illustrative and based on general principles of organic chemistry, as specific experimental data for this compound derivatives is limited in the public domain.

The electronic properties of the phenacyl bromide are heavily influenced by the nature and position of the substituents on the aromatic ring. The parent compound, this compound, has a specific substitution pattern that dictates its reactivity. The synthesis of positional isomers, where the bromine, chlorine, and fluorine atoms are arranged differently on the phenyl ring, would provide a family of compounds with varying electronic and steric properties.

The synthesis of these positional isomers would require starting from the appropriately substituted acetophenones. For example, to synthesize 2-Bromo-5-chloro-3-fluorophenacyl bromide, one would need to start with 2'-Bromo-5'-chloro-3'-fluoroacetophenone and then perform the alpha-bromination. The availability of these starting materials is often the limiting factor in the synthesis of such isomers.

The electronic nature of the aromatic ring can be further tuned by introducing other substituents, such as electron-donating groups (e.g., methoxy) or other electron-withdrawing groups (e.g., nitro). These modifications would have a predictable effect on the reactivity of the phenacyl bromide moiety.

Comparative Studies of Derivatives' Reactivity and Electronic Properties

The reactivity of phenacyl bromide derivatives in nucleophilic substitution reactions is a key parameter for their application in synthesis. The rate of reaction is influenced by both the electrophilicity of the alpha-carbon and steric hindrance around the reaction center. The electronic properties of the aromatic ring play a crucial role in determining the electrophilicity of the carbonyl carbon and, by extension, the alpha-carbon.

Electron-withdrawing groups on the aromatic ring, such as the halogens in this compound, are expected to increase the reactivity of the compound towards nucleophiles by stabilizing the partial negative charge that develops on the carbonyl oxygen in the transition state. The position of these substituents is also critical. For instance, a halogen at the ortho position might exert a steric effect in addition to its electronic effect.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the electronic properties of these derivatives, such as the partial charges on the atoms and the energies of the frontier molecular orbitals (HOMO and LUMO). These calculated parameters can then be correlated with experimentally observed reaction rates to establish a quantitative structure-reactivity relationship.

Table 2: Predicted Electronic Properties and Reactivity of Positional Isomers

Compound Predicted Effect of Substituent Position on Carbonyl Electrophilicity Expected Relative Reactivity
This compoundStrong electron withdrawal due to ortho-fluoro and other halogensHigh
2-Bromo-3-chloro-6-fluorophenacyl bromideSteric hindrance from ortho-bromo and strong electron withdrawalPotentially lower than the 3-bromo isomer due to sterics
4-Bromo-2-chloro-5-fluorophenacyl bromideStrong electron withdrawal, less steric hindrance at the ortho positionsHigh

This table is based on theoretical predictions from general principles of physical organic chemistry. Experimental verification is required.

Libraries of Analogues for Comprehensive Structure-Property Relationship Studies

The systematic synthesis of a library of analogues based on the this compound scaffold is a powerful approach for conducting comprehensive structure-property relationship (SPR) studies. By systematically varying the substituents on both the phenacyl moiety and the aromatic ring, it is possible to map out the chemical space and identify compounds with desired properties, such as enhanced reactivity, specific selectivity, or biological activity.

Combinatorial chemistry techniques can be employed to generate these libraries efficiently. For example, a set of substituted acetophenones can be subjected to a variety of alpha-functionalization reactions in a parallel synthesis format. The resulting library of phenacyl derivatives can then be screened for their reactivity with a panel of nucleophiles or for their biological activity in relevant assays.

The data obtained from these screenings can be used to build quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the properties of new, unsynthesized analogues, thereby guiding the design of future generations of compounds with improved characteristics. The development of such libraries is crucial for applications in drug discovery and materials science, where the fine-tuning of molecular properties is essential.

Analytical Methodologies for 3 Bromo 6 Chloro 2 Fluorophenacyl Bromide in Research

Chromatographic Separation Techniques

Chromatography is an indispensable tool in synthetic chemistry for separating components of a mixture. For 3-Bromo-6-chloro-2-fluorophenacyl bromide, both liquid and gas chromatography play crucial roles in its analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. In the context of this specific compound, reverse-phase HPLC is typically the method of choice.

In a typical reverse-phase setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com The separation mechanism relies on the principle that more nonpolar compounds will have a stronger interaction with the stationary phase, leading to longer retention times. Given the structure of this compound, it is sufficiently nonpolar to be well-retained and separated from more polar starting materials or byproducts.

Reaction monitoring is another critical application of HPLC. Small aliquots of a reaction mixture can be withdrawn at different time intervals, quenched, and injected into the HPLC system. By tracking the decrease in the peak area of starting materials and the increase in the peak area of the product, chemists can determine the reaction's progress and endpoint, ensuring optimal yield and minimizing impurity formation.

Table 1: Illustrative HPLC Data for Purity Analysis of a this compound Synthesis Sample

Retention Time (min)Peak Area (%)Compound Identity (Hypothetical)
2.11.5Starting Material (e.g., 3-bromo-6-chloro-2-fluoroacetophenone)
4.597.8This compound (Product)
5.20.7Impurity (e.g., dibrominated byproduct)

While HPLC is ideal for the primary product, Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally useful for identifying volatile byproducts that may be formed during the synthesis of this compound. GC separates compounds based on their volatility and interaction with a stationary phase within a long, thin capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

This technique is particularly valuable for detecting low-molecular-weight impurities or residual solvents that might be present in the final product. For kinetic studies, GC-MS can be used to quantify the formation of volatile products over time, providing insights into reaction mechanisms and rates. The high sensitivity of MS allows for the detection of even trace amounts of byproducts, which is crucial for process optimization and ensuring the final product's quality. chromatographyonline.com

Quantitative Analysis in Synthetic Studies

Beyond separation and identification, the precise quantification of this compound is essential for determining reaction yields and preparing solutions of known concentrations for further experiments.

UV-Visible spectrophotometry is a straightforward and rapid method for quantifying compounds that contain a chromophore—a part of the molecule that absorbs light in the ultraviolet or visible region. The phenacyl moiety in this compound contains a carbonyl group conjugated with the benzene (B151609) ring, which acts as a strong chromophore.

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. To quantify the compound, a calibration curve is first constructed by measuring the absorbance of several solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is particularly useful for routine analysis due to its simplicity and speed.

Table 2: Example Calibration Data for Spectrophotometric Analysis

Concentration (mg/L)Absorbance at λmax
1.00.112
2.50.280
5.00.561
7.50.842
10.01.123

Elemental analysis is a definitive technique used to determine the mass percentages of the constituent elements in a compound. For a newly synthesized batch of this compound, this analysis provides experimental verification of its elemental composition, confirming that the correct stoichiometry has been achieved. The technique typically involves combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, etc.) are collected and measured. Halogens are determined through other specific methods. The experimental percentages are then compared to the theoretical values calculated from the molecular formula (C₈H₄Br₂ClFO). A close match between the experimental and theoretical values provides strong evidence of the compound's purity and identity. mu.edu.iq

Table 3: Comparison of Theoretical and Experimental Elemental Analysis Data

ElementTheoretical Mass %Experimental Mass %
Carbon (C)26.0926.15
Hydrogen (H)1.091.11
Bromine (Br)43.3743.29
Chlorine (Cl)9.629.58
Fluorine (F)5.165.12
Oxygen (O)4.344.45

Advanced Sample Preparation Techniques for Complex Research Matrices

When this compound must be analyzed within a complex matrix, such as a biological fluid, environmental sample, or crude reaction mixture, sample preparation becomes a critical step to remove interfering substances. chromatographyonline.com The goal of sample preparation is to isolate and concentrate the analyte of interest, thereby improving the accuracy and sensitivity of subsequent analysis. chromatographyonline.com

Common techniques include:

Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two immiscible liquids. The target compound can be selectively extracted from an aqueous matrix into an organic solvent in which it is more soluble, leaving behind polar interferences. chromatographyonline.com

Solid-Phase Extraction (SPE): In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte can be retained on the sorbent while impurities are washed away, after which the analyte is eluted with a different solvent. Alternatively, the impurities can be retained while the analyte passes through. chromatographyonline.com This technique is highly versatile and can be tailored by choosing different sorbent materials.

Miniaturized Techniques: Modern research often employs miniaturized and automated sample preparation methods to handle smaller sample volumes and increase throughput. diva-portal.org Techniques like Solid-Phase Microextraction (SPME) and Microextraction in Packed Syringe (MEPS) reduce solvent consumption and can be directly coupled to analytical instruments like GC or HPLC systems. diva-portal.org

The choice of sample preparation technique depends on the nature of the matrix, the concentration of the analyte, and the requirements of the analytical method to be used. chromatographyonline.com

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Approaches

Current synthetic routes to phenacyl bromides often rely on traditional methods that may involve hazardous reagents and generate substantial waste. Future research should prioritize the development of environmentally benign synthetic pathways to 3-Bromo-6-chloro-2-fluorophenacyl bromide.

Key areas for investigation include:

Catalyst-Free Reactions: Exploring novel, catalyst-free methods for the synthesis of phenacyl bromides can significantly enhance the sustainability of the process. For instance, a non-transition metal-catalyzed approach for synthesizing phenacyl bromides has been developed using K₂S₂O₈-mediated tandem hydroxybromination and oxidation of styrenes in water, which offers mild reaction conditions and avoids the use of toxic catalysts. rsc.org

Green Solvents: The use of green solvents, such as ionic liquids or water, can drastically reduce the environmental impact of the synthesis. Research has shown that ionic liquids can act as both a solvent and a catalyst in certain reactions, leading to high yields and simplified purification processes. nih.gov For example, the synthesis of 2-aminothiophenes has been successfully carried out in water with the assistance of ultrasonic activation. nih.gov

Metal-Free Bromination: Developing metal-free C(sp³)-H bromination techniques for aromatic ketones presents a greener alternative to traditional methods. ias.ac.in Such methods, which can be performed under ambient conditions, reduce the reliance on heavy metal catalysts. ias.ac.in

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions and improving yields. researchgate.net A novel and environmentally friendly method for synthesizing phenacyl halides has been reported using a nanocatalyst (TiO₂) and N-halosuccinimides under microwave irradiation. researchgate.net

A comparative analysis of conventional versus potential greener synthetic routes is presented in the table below, highlighting the advantages of adopting more sustainable practices.

ParameterConventional SynthesisGreener Alternative
Solvent Halogenated solvents (e.g., dichloromethane (B109758), chloroform)Water, ionic liquids, or solvent-free conditions
Catalyst Lewis acids (e.g., AlCl₃) or heavy metalsNanocatalysts, organocatalysts, or catalyst-free systems
Energy Input Conventional heating (reflux)Microwave irradiation or ambient temperature reactions
Waste Generation Significant, often hazardous byproductsMinimized waste, with potential for catalyst recycling

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency in Transformations

The presence of multiple reactive sites in this compound offers a rich landscape for catalytic transformations. Future research should focus on developing novel catalytic systems to control the selectivity and efficiency of these reactions.

Promising avenues for exploration include:

Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as β-cyclodextrin-silica hybrids, can facilitate nucleophilic substitution reactions of phenacyl halides in aqueous media, offering an eco-friendly and efficient catalytic system. researchgate.net

Dual Catalysis: Investigating dual catalytic systems, where two different catalysts work in tandem to promote sequential or cascade reactions, could lead to the rapid construction of complex molecular architectures from this versatile building block. researchgate.net

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has revolutionized organic synthesis by enabling the formation of traditionally challenging bonds under mild conditions. fao.org The application of this technology to the transformations of this compound could unlock novel reaction pathways.

The following table outlines potential catalytic transformations and their expected outcomes.

Catalytic SystemTarget TransformationPotential Outcome
Chiral OrganocatalystAsymmetric aldol (B89426) or Michael additionEnantiomerically enriched products for pharmaceutical applications
Palladium/Ligand SystemCross-coupling reactions (e.g., Suzuki, Sonogashira)Functionalization of the aromatic ring or α-carbon
Photoredox Catalyst (e.g., Iridium or Ruthenium complex)Radical-mediated C-H functionalization or cycloadditionsNovel heterocyclic scaffolds

Investigation of Unconventional Reaction Pathways for Functionalization

Moving beyond traditional synthetic methodologies, the exploration of unconventional reaction pathways could reveal new and unexpected reactivity patterns for this compound.

Areas ripe for investigation include:

Mechanochemistry: The use of mechanical force to induce chemical reactions offers a solvent-free and often more efficient alternative to conventional solution-phase synthesis. Investigating the mechanochemical transformations of this compound could lead to the discovery of novel solid-state reactions and products.

Electrochemistry: Electrochemical synthesis provides a powerful and sustainable means of driving redox reactions. The application of electrosynthesis to this compound could enable selective functionalization at different positions of the molecule by precise control of the applied potential.

Flow Chemistry: Continuous flow reactors offer numerous advantages over batch processes, including enhanced safety, improved reproducibility, and facile scalability. The development of flow chemistry protocols for the synthesis and functionalization of this compound would be a significant step towards its industrial application.

Advanced Theoretical Modeling for Predictive Reactivity and Material Design

Computational chemistry and theoretical modeling are indispensable tools for understanding and predicting the behavior of chemical systems. Future research should leverage these methods to gain deeper insights into the properties and reactivity of this compound.

Key areas for computational investigation include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of known and novel reactions involving this compound, providing valuable information for reaction optimization and catalyst design.

Predictive Reactivity: Computational models can be used to predict the reactivity of the different functional groups in the molecule towards various reagents, guiding the design of selective synthetic strategies.

In Silico Material Design: The properties of polymers, co-crystals, and other materials derived from this compound can be predicted through molecular modeling, enabling the rational design of new materials with tailored electronic, optical, or mechanical properties.

A hypothetical data table based on theoretical calculations could predict the most likely sites for nucleophilic and electrophilic attack, as shown below.

Atomic SitePredicted ReactivityRationale
Carbonyl CarbonHighElectrophilic due to the electron-withdrawing effect of the oxygen atom
α-CarbonHighSusceptible to nucleophilic attack due to the good leaving group ability of the bromide
Aromatic RingModerateActivated towards nucleophilic aromatic substitution due to the presence of multiple electron-withdrawing halogens

Q & A

Q. What are the most reliable synthetic routes for preparing 3-bromo-6-chloro-2-fluorophenacyl bromide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation and functional group interconversion. A plausible route is nucleophilic aromatic substitution (SNAr) on a pre-functionalized phenacyl scaffold. For example:
  • Start with 2-fluoro-6-chloroacetophenone.
  • Brominate the aromatic ring at the 3-position using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) .
  • Introduce the phenacyl bromide group via α-bromination of the ketone using HBr/AcOH or PBr₃ .
    Critical Parameters :
  • Temperature control (40–60°C) to avoid over-bromination.
  • Solvent choice (e.g., DCM or DMF) impacts reaction kinetics and by-product formation.
    Yield Optimization :
  • Monitor reaction progress via TLC (hexane:EtOAc = 4:1) and isolate using flash chromatography (silica gel, gradient elution). Typical yields range from 60–75% .

Q. What analytical techniques are essential for characterizing this compound, and how can spectral contradictions be resolved?

  • Methodological Answer : A multi-technique approach is critical:
  • NMR :
  • 1^1H NMR: Expect aromatic protons as doublets (J ≈ 8–10 Hz) due to adjacent fluorine and chlorine substituents.
  • 19^{19}F NMR: A singlet near -110 ppm (fluorine at 2-position) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 303.82 (C₈H₄Br₂ClF).
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX-97 for refinement. Halogen-heavy compounds often require high-resolution data (d ≤ 0.8 Å) to resolve disorder .
    Contradiction Resolution :
  • If 13^{13}C NMR shows unexpected splitting, consider diastereomerism or solvent artifacts. Re-run in deuterated DMSO to suppress proton exchange .

Q. How can impurities (e.g., dehalogenated by-products) be minimized during purification?

  • Methodological Answer : Common impurities include mono-brominated derivatives and hydrolyzed phenacyl alcohols. Mitigation strategies:
  • Recrystallization : Use a 1:3 mixture of EtOH and water. The target compound’s lower solubility at 4°C facilitates isolation.
  • HPLC-PDA : Employ a C18 column (MeCN:H₂O = 70:30) to detect and quantify residual bromine (<0.5% w/w) .
    Storage : Store at -20°C under argon to prevent hydrobromic acid formation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of halogenation in this compound?

  • Methodological Answer : Regioselectivity is governed by electronic and steric factors:
  • Electrophilic Bromination : The 3-position is activated by the electron-withdrawing fluorine (2-position) and chlorine (6-position), directing bromine via meta/para-diazonium intermediates .
  • Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. Higher positive charge density at the 3-position correlates with observed selectivity .
    Experimental Verification :
  • Synthesize isotopologs (e.g., 79^{79}Br/81^{81}Br) and analyze isotopic patterns via LC-MS .

Q. How do crystallographic challenges (e.g., disorder, twinning) affect structural determination, and what software tools are recommended?

  • Methodological Answer : Halogenated aromatics often exhibit disorder due to bulky substituents. Strategies include:
  • Data Collection : Use synchrotron radiation (λ = 0.7 Å) to enhance resolution.
  • Refinement : In SHELXL, apply PART and SUMP constraints to model disordered bromine atoms. For twinned data (e.g., pseudo-merohedral twinning), use TWIN/BASF commands .
    Validation Tools :
  • PLATON’s ADDSYM to detect missed symmetry.
  • CheckCIF for steric clashes and geometry outliers .

Q. What strategies can resolve contradictions in reactivity data (e.g., unexpected nucleophilic substitution outcomes)?

  • Methodological Answer : Contradictions may arise from solvent polarity or competing pathways:
  • Case Study : If amine nucleophiles yield elimination products instead of substitution, switch to polar aprotic solvents (e.g., DMF) and add K₂CO₃ to deprotonate intermediates .
  • Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation. A biphasic plot suggests competing SN2 and E2 mechanisms .
    By-Product Analysis :
  • GC-MS with electron ionization (EI) to identify alkenes or dimeric side products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.